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In the realm of super-resolution microscopy, direct Stochastic Optical Reconstruction

Microscopy (dSTORM) stands out for its ability to achieve near-molecular spatial resolution.

The choice of fluorophore is paramount to the success of dSTORM experiments, with ATTO
647 and Cy5 being two of the most prominent dyes employed in the red spectral region. This

guide provides an objective comparison of their performance for dSTORM, supported by

experimental data, to aid researchers in selecting the optimal probe for their specific

application.

Performance Comparison: A Quantitative Overview
Both ATTO 647 and Cy5, along with its close structural analog Alexa Fluor 647, are cyanine

dyes renowned for their excellent photoswitching characteristics, making them highly suitable

for dSTORM.[1][2][3] These dyes can be reversibly shelved into a long-lived dark state from

which they spontaneously or through photo-induction return to an emissive state, allowing for

the temporal separation of individual molecular emissions. Cy5 and Alexa Fluor 647 are widely

regarded as among the best-performing fluorophores for dSTORM, lauded for their high photon

output, robust blinking, and excellent signal-to-noise ratio.[1]

The following table summarizes key photophysical and dSTORM performance parameters for

ATTO 647 and Cy5.
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Property ATTO 647
Cy5 / Alexa Fluor
647

Reference(s)

Excitation Maximum ~645-647 nm ~649-650 nm [4][5]

Emission Maximum ~667-669 nm ~665-670 nm [4]

Molar Extinction

Coefficient (M⁻¹cm⁻¹)
~120,000 - 150,000 ~239,000 - 250,000 [4][5]

Fluorescence

Quantum Yield
~0.2 - 0.65 ~0.21 - 0.33 [4][5][6]

Photon Yield per

Switching Event

Data not consistently

available in direct

comparison

High (e.g., ~770 for

Cy5, can be

thousands for Alexa

Fluor 647)

[6][7]

Localization Precision

Data not consistently

available in direct

comparison

High (e.g., ~8.4 nm for

Cy5)
[6]

Photostability High

Generally good, but

susceptible to

photobleaching

[8][9][10]

Blinking Behavior Suitable for dSTORM

Excellent, well-

characterized blinking

in the presence of

thiols

[1][11]

Experimental Observations and Considerations
Studies have shown that the performance of these dyes is highly dependent on the imaging

buffer composition, particularly the presence of a primary thiol like β-mercaptoethanol (βME) or

mercaptoethylamine (MEA), which facilitates the reversible switching to the dark state.[7][11]

For instance, the concentration of MEA can influence the photon budget and the on/off duty

cycle of the fluorophores.[12]
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While both dyes are excellent candidates for dSTORM, Alexa Fluor 647, a close analog of Cy5,

is frequently cited as the dye of choice for single-color dSTORM due to its exceptional

photoswitching properties.[1][13] It consistently delivers a high number of photons per

switching event, which is crucial for achieving high localization precision.[7] Some research

suggests that ATTO 647N, a derivative of ATTO 647, generates singlet oxygen at a higher rate

than Cy5, which could potentially lead to increased phototoxicity in live-cell imaging.[8]

Experimental Protocols
Achieving high-quality dSTORM images requires meticulous sample preparation and imaging.

Below are generalized protocols for immunofluorescence labeling and dSTORM imaging using

ATTO 647 or Cy5.

Immunofluorescence Labeling
Cell Fixation: Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

for 10 minutes at room temperature.

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1-0.5%

Triton X-100 in PBS for 10-15 minutes.

Blocking: Wash the cells again with PBS and block with a suitable blocking buffer (e.g., 3%

bovine serum albumin (BSA) in PBS) for 1 hour at room temperature to reduce non-specific

antibody binding.

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate

with the cells for 1 hour at room temperature or overnight at 4°C.

Washing: Wash the cells three times with the washing buffer (e.g., 0.1% BSA in PBS) for 5

minutes each.

Secondary Antibody Incubation: Dilute the secondary antibody conjugated with ATTO 647 or

Cy5 in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour

at room temperature, protected from light.[1]

Final Washes: Wash the cells three times with the washing buffer and once with PBS.
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Post-fixation (Optional): For increased stability, cells can be post-fixed with 4% PFA for 10

minutes.[1]

dSTORM Imaging
Imaging Buffer Preparation: Prepare a dSTORM imaging buffer. A common composition

includes an oxygen scavenging system (e.g., GLOX: glucose oxidase and catalase) and a

primary thiol (e.g., 10-100 mM MEA or βME) in a buffered solution (e.g., Tris-HCl or PBS).[7]

[13] The choice of thiol and its concentration can be optimized for the specific dye and

experimental conditions.[1][13]

Sample Mounting: Mount the coverslip with the labeled cells onto a microscope slide with a

small volume of the imaging buffer. Seal the sample to prevent oxygen re-entry.

Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped

with a high-power laser for excitation (e.g., 640-647 nm) and a sensitive EMCCD or sCMOS

camera.

Photoswitching and Image Acquisition:

Illuminate the sample with high laser power to drive most of the fluorophores into the dark

state.

Acquire a series of images (typically 10,000-40,000 frames) with a typical exposure time of

20-50 milliseconds.[1]

A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of

fluorophores from the dark state to the emissive state, thereby controlling the density of

single-molecule events per frame.[1]

Data Analysis: Process the acquired image series with a localization software (e.g.,

ThunderSTORM, rapidSTORM) to identify and fit the point spread function (PSF) of

individual molecules in each frame. The localized positions are then used to reconstruct the

final super-resolved image.
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Visualizing the dSTORM Process and
Photoswitching Mechanism
To better understand the experimental workflow and the underlying photophysics, the following

diagrams were generated using the DOT language.

Sample Preparation dSTORM Imaging Data Analysis

Fixation PermeabilizationImmunostaining BlockingImmunostaining PrimaryAbImmunostaining SecondaryAb

Fluorophore Conjugation
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Click to download full resolution via product page

Caption: Experimental workflow for dSTORM imaging.
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Caption: Photoswitching mechanism of cyanine dyes in dSTORM.
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Both ATTO 647 and Cy5 are exceptional fluorophores for dSTORM imaging, enabling

researchers to visualize cellular structures with nanoscale resolution. While Cy5 and its analog

Alexa Fluor 647 are often considered the gold standard due to their well-documented high

performance and extensive use in the field, ATTO 647 also presents a robust alternative. The

ultimate choice between these dyes may depend on the specific experimental requirements,

including the desired brightness, photostability, and the local chemical environment. Careful

optimization of the imaging buffer and experimental parameters is crucial to unlock the full

potential of these powerful super-resolution probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [ATTO 647 vs. Cy5: A Comparative Guide for dSTORM
Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15554283#comparison-of-atto-647-and-cy5-for-
dstorm]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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